molecular formula C19H15N5O2S2 B11288428 2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide

2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11288428
M. Wt: 409.5 g/mol
InChI Key: HRDOVTXHSNJCIA-UHFFFAOYSA-N
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Description

    2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide: is a complex organic compound with a fascinating structure.

  • It combines elements from pteridine (a heterocyclic compound) and phenylacetamide.
  • The compound’s systematic name is quite a mouthful, but let’s break it down:
    • The core structure consists of a pteridine ring system (3,4-dihydropteridin-2-yl).
    • The sulfur atom (sulfanyl) is attached to the pteridine ring via a methyl group.
    • The phenylacetamide moiety is linked to the pteridine ring.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of the compound, exploring new synthetic routes, and designing related analogs.

      Biology: Studying its interactions with enzymes, receptors, or cellular processes.

      Medicine: Assessing its potential as a drug candidate (e.g., antitumor, antimicrobial, or anti-inflammatory properties).

      Industry: Developing novel materials or catalysts based on its structure.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C19H15N5O2S2

    Molecular Weight

    409.5 g/mol

    IUPAC Name

    2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanyl-N-phenylacetamide

    InChI

    InChI=1S/C19H15N5O2S2/c25-15(22-13-5-2-1-3-6-13)12-28-19-23-17-16(20-8-9-21-17)18(26)24(19)11-14-7-4-10-27-14/h1-10H,11-12H2,(H,22,25)

    InChI Key

    HRDOVTXHSNJCIA-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4

    Origin of Product

    United States

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